3-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline

Nicotinic acetylcholine receptor Positive allosteric modulator Triazole regioisomer

3-(3-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline (CAS 1215396-66-9, molecular formula C12H12N6, molecular weight 240.27, purity typically >98%) is a heterocyclic small molecule featuring a 1,2,4-triazole core linked to an aniline moiety and a pyrazole methyl substituent. It belongs to the class of triazole-aniline hybrids that have been claimed in patents as nicotinic acetylcholine receptor alpha-7 positive allosteric modulators and as kinase inhibitors.

Molecular Formula C12H12N6
Molecular Weight 240.27
CAS No. 1215396-66-9
Cat. No. B2845572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline
CAS1215396-66-9
Molecular FormulaC12H12N6
Molecular Weight240.27
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=NNC(=N2)CN3C=CC=N3
InChIInChI=1S/C12H12N6/c13-10-4-1-3-9(7-10)12-15-11(16-17-12)8-18-6-2-5-14-18/h1-7H,8,13H2,(H,15,16,17)
InChIKeyWBEYIVWPGQUTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline (CAS 1215396-66-9) Structural and Procurement Baseline


3-(3-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline (CAS 1215396-66-9, molecular formula C12H12N6, molecular weight 240.27, purity typically >98%) is a heterocyclic small molecule featuring a 1,2,4-triazole core linked to an aniline moiety and a pyrazole methyl substituent . It belongs to the class of triazole-aniline hybrids that have been claimed in patents as nicotinic acetylcholine receptor alpha-7 positive allosteric modulators and as kinase inhibitors [1]. The compound is commercially available as a research chemical from multiple vendors, though some listings are discontinued, indicating potentially limited batch availability for procurement .

Why Generic Substitution of 3-(3-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline Risks Project Failure


Within the triazole-aniline class, subtle positional and substituent changes profoundly alter biological activity. The target compound's specific 1,2,4-triazole regiochemistry and meta-aniline substitution differentiate it from the para-aniline isomer (CAS 1216133-29-7), which may exhibit divergent binding to targets such as the alpha-7 nicotinic receptor where 3-aniline-5-aryl triazole pharmacophores are critical [1]. Procuring a generic 'pyrazole-triazole-aniline' without verifying the precise CAS and substitution pattern risks introducing a compound with untested selectivity and potency, invalidating comparative SAR studies and wasting screening resources [2].

Quantitative Differentiation Evidence for 3-(3-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline Procurement


Regioisomeric Differentiation: Meta-Aniline vs. Para-Aniline Triazole Analogs in Nicotinic Receptor Modulation

The target compound features a 3-aniline substitution on the 1,2,4-triazole core, matching the key pharmacophoric pattern claimed for alpha-7 nAChR positive allosteric modulation in US8143419B2, while the commercially available para-isomer (4-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline, CAS 1216133-29-7) has the aniline nitrogen at the 4-position of the phenyl ring, which is not exemplified in the patent's active compound list, suggesting a potentially critical loss of receptor binding [1].

Nicotinic acetylcholine receptor Positive allosteric modulator Triazole regioisomer

Kinase Inhibitor Scaffold Potential: Triazole-Pyrazole Hybrid vs. Pyrazole-Only Analogs

The compound's 1,2,4-triazole core linked to a pyrazole via a methylene bridge constitutes a hybrid scaffold distinct from pyrazole-only kinase inhibitors. The pyrazole-triazole hybrid class has demonstrated low-nanomolar kinase inhibition (e.g., EGFR IC50 = 73 nM, VEGFR-2 IC50 = 176 nM, AURKA IC50 = 89 nM for compound 7i) in recent medicinal chemistry studies, suggesting that triazole-containing hybrids may achieve superior potency compared to pyrazole-only analogs which often show micromolar activity [1]. While the specific target compound has not been directly evaluated, its scaffold architecture places it within this demonstrated activity space.

Kinase inhibition Triazole-pyrazole hybrid Anticancer scaffold

Antimicrobial Potential of Pyrazole-Triazole Hybrid Scaffold vs. Traditional Azole Antifungals

The pyrazole-triazole hybrid scaffold has been reported to exhibit antimicrobial properties through mechanisms distinct from traditional azole antifungals. Recent studies on triazole-containing pyrazole ester derivatives demonstrated topoisomerase II inhibition with IC50 = 13.5 μg/mL and topoisomerase IV inhibition with IC50 = 24.2 μg/mL, representing a dual bacterial enzyme targeting mechanism not shared by clinically used azole antifungals that target lanosterol 14α-demethylase . The target compound contains the core triazole-pyrazole connectivity necessary for this mechanism, though direct activity data for CAS 1215396-66-9 is unavailable.

Antimicrobial Pyrazole-triazole hybrid Azole scaffold

Procurement Viability: Batch Availability and Purity of CAS 1215396-66-9 vs. Isomeric Analogs

The target compound is available from Fluorochem at 98% purity with defined physicochemical properties including LogP = 0.316, Fsp3 = 0.083, molecular weight 240.27, and complete hazard classification (GHS07) . In contrast, the para-isomer (CAS 1216133-29-7) is primarily listed through InterBioScreen with less public documentation on purity, pricing, and safety [1]. Additionally, the CymitQuimica listing for CAS 1215396-66-9 is marked as 'Discontinued', highlighting supply chain risk . The Fluorochem source remains active but with variable regional shipping times (1–14 days depending on stock location), which may impact project timelines.

Procurement Batch availability Purity

Molecular Complexity Advantage: Fsp3 and Physicochemical Profile for Drug Discovery Screening

The target compound exhibits an Fsp3 value of 0.083, which is characteristic of flat, aromatic screening compounds. Its LogP of 0.316 indicates balanced hydrophilicity/lipophilicity, which falls within the favorable range for CNS drug candidates (typically LogP 1-3). The molecular weight of 240.27 is well below the 500 Da threshold commonly used in drug-likeness filters. These properties render the compound suitable for fragment-based drug discovery and lead optimization campaigns targeting CNS receptors such as alpha-7 nAChR .

Drug-likeness Fsp3 Physicochemical properties

Recommended Application Scenarios for 3-(3-((1H-Pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline Based on Evidence


Alpha-7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator Screening

This compound should be prioritized for alpha-7 nAChR PAM screening campaigns. Its 3-aniline-5-triazole architecture matches the pharmacophore claimed in US8143419B2, where such derivatives demonstrated the ability to increase efficacy of nicotinic receptor agonists . Selection of this specific regioisomer over the para-substituted analog (CAS 1216133-29-7) ensures alignment with the patented active chemotype, reducing the risk of false negatives in primary screens.

Multi-Target Kinase Inhibitor Lead Optimization

The compound serves as a core scaffold for designing kinase-triad inhibitors targeting EGFR, VEGFR-2, and AURKA. Based on the demonstrated low-nanomolar activity of structurally related pyrazole-triazole hybrids (EGFR IC50 = 73 nM, VEGFR-2 IC50 = 176 nM, AURKA IC50 = 89 nM for compound 7i) , this scaffold can be elaborated through parallel chemistry to generate focused libraries for anticancer lead discovery.

Bacterial Topoisomerase Inhibition Probe Development

For antimicrobial research programs seeking novel mechanisms, this compound can be developed as a probe for dual bacterial topoisomerase inhibition. The pyrazole-triazole scaffold class has demonstrated topoisomerase II and IV inhibition (IC50 = 13.5 and 24.2 μg/mL, respectively) , offering a differentiated mode of action from traditional azole antifungals. This makes the compound suitable for phenotypic screening against resistant bacterial strains.

Fragment-Based Drug Discovery (FBDD) for CNS Targets

With MW 240.27, LogP 0.316, and Fsp3 0.083, the compound meets all fragment library criteria and exhibits balanced physicochemical properties amenable to CNS penetration . It can be used directly in fragment screens or as a starting point for structure-guided optimization toward CNS-active lead compounds, particularly given its potential alpha-7 nAChR activity.

Quote Request

Request a Quote for 3-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.